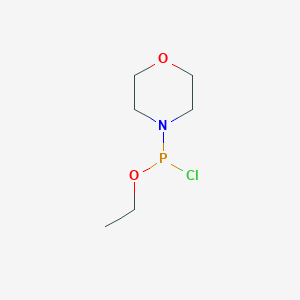
3-Quinolinecarboxylic acid, 4-hydroxy-2-methyl-, ethyl ester
Overview
Description
The compound “3-Quinolinecarboxylic acid, 4-hydroxy-2-methyl-, ethyl ester” has been studied as a novel influenza endonuclease inhibitor . It also functions as high-affinity ligands at the benzodiazepine site of brain GABAA receptors .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 2- and 3-hydroxyquinoline-4-carboxylic acid have been synthesized . More research is needed to determine the exact synthesis process for this compound.Molecular Structure Analysis
The molecular formula of this compound is C13H13NO3 . Its structure includes a quinoline backbone, which is a type of heterocyclic aromatic organic compound .Physical And Chemical Properties Analysis
The molecular weight of this compound is 231.25 g/mol . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . The compound is also characterized by a rotatable bond count of 3 .Scientific Research Applications
Synthesis Methodologies
The literature presents several approaches for synthesizing quinoline derivatives, including 3-quinolinecarboxylic acid ethyl esters. For example, a practical and large-scale synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester was developed, demonstrating the feasibility of large-scale manufacturing for pharmaceutically active compounds starting from readily available materials (Bänziger, Cercus, Stampfer, & Sunay, 2000). Another study detailed a one-step synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from o-nitrobenzaldehydes, showcasing a straightforward and efficient procedure (Venkatesan, Hocutt, Jones, & Rabinowitz, 2010).
Applications in Medicinal Chemistry
Quinoline derivatives exhibit significant potential in medicinal chemistry, particularly as antibacterial agents. A study synthesized novel optically pure α-amino acid functionalised-7-trifluoromethyl substituted quinolone derivatives and evaluated their antibacterial activity, identifying promising compounds (Lingaiah et al., 2012). This research underscores the relevance of quinoline derivatives in developing new antibacterial treatments.
Development of Novel Compounds
Research on quinoline derivatives extends into the development of novel compounds for diverse applications. For instance, ethyl ester derivatives of quinolinecarboxylic acids have been synthesized for potential use in liquid crystal displays, indicating the versatility of these compounds beyond pharmaceutical applications (Bojinov & Grabchev, 2003). Additionally, quinolines synthesized from ethyl gallate via green chemistry protocols have been explored for their efficiency, showcasing the industry's move towards more sustainable production methods (Lima & Porto, 2017).
Mechanism of Action
Target of Action
It’s structurally similar compound, 3-hydroxy-2-quinoxalinecarboxylic acid, is known to be an antagonist of excitatory amino acids .
Mode of Action
It’s structurally similar compound, 3-hydroxy-2-quinoxalinecarboxylic acid, is known to inhibit the 22 na + efflux produced in 22 na + -preloaded brain slices by n -methyl-d-aspartate and kainate . This suggests that Ethyl 4-Hydroxy-2-Methylquinoline-3-Carboxylate might interact with its targets in a similar manner, leading to changes in cellular ion balance.
Pharmacokinetics
Its solubility, melting point, and other physical properties have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-methyl-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)11-8(2)14-10-7-5-4-6-9(10)12(11)15/h4-7H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRRSYMXOIKRAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=CC=CC=C2C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70224771 | |
| Record name | 3-Quinolinecarboxylic acid, 4-hydroxy-2-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70224771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73987-39-0 | |
| Record name | Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73987-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Quinolinecarboxylic acid, 4-hydroxy-2-methyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073987390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Quinolinecarboxylic acid, 4-hydroxy-2-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70224771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-Ethoxy-5-[(pyridine-3-carbonyl)-amino]-benzenesulfonyl chloride](/img/structure/B1608079.png)

